Benzenecarboximidamide, N-(triphenylphosphoranylidene)-
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Overview
Description
N-(Triphenylphosphoranylidene)benzimidamide is an organic compound with the molecular formula C25H21N2P It is a derivative of benzimidazole and triphenylphosphine, characterized by the presence of a phosphoranylidene group attached to the benzimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenylphosphoranylidene)benzimidamide typically involves the reaction of triphenylphosphine with benzimidamide under specific conditions. One common method is the Staudinger reaction, where triphenylphosphine reacts with an azide to form an iminophosphorane intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for N-(Triphenylphosphoranylidene)benzimidamide are not extensively documented, the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for larger-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Triphenylphosphoranylidene)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phosphoranylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(Triphenylphosphoranylidene)benzimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoranylidene derivatives.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which N-(Triphenylphosphoranylidene)benzimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoranylidene group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile compound in modulating oxidative stress and related cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(Triphenylphosphoranylidene)aniline
- N-(Triphenylphosphoranylidene)benzenesulfonamide
- N-(Triphenylphosphoranylidene)benzamide
Uniqueness
Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Properties
CAS No. |
95804-09-4 |
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Molecular Formula |
C25H21N2P |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(triphenyl-λ5-phosphanylidene)benzenecarboximidamide |
InChI |
InChI=1S/C25H21N2P/c26-25(21-13-5-1-6-14-21)27-28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H |
InChI Key |
FUDVBSADQYIMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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